3-(2-((4-Butylphenyl)amino)-2-oxoethyl)-1-methyl-1H-imidazol-3-ium chloride
Description
3-(2-((4-Butylphenyl)amino)-2-oxoethyl)-1-methyl-1H-imidazol-3-ium chloride is an imidazolium-based ionic compound characterized by a methyl-substituted imidazolium core and a 2-((4-butylphenyl)amino)-2-oxoethyl substituent at position 2.
Crystallographic analysis of analogous compounds (e.g., ) often employs SHELX software (SHELXL, SHELXT) for refinement and structure determination .
Properties
CAS No. |
624726-49-4 |
|---|---|
Molecular Formula |
C16H22ClN3O |
Molecular Weight |
307.82 g/mol |
IUPAC Name |
N-(4-butylphenyl)-2-(3-methylimidazol-3-ium-1-yl)acetamide;chloride |
InChI |
InChI=1S/C16H21N3O.ClH/c1-3-4-5-14-6-8-15(9-7-14)17-16(20)12-19-11-10-18(2)13-19;/h6-11,13H,3-5,12H2,1-2H3;1H |
InChI Key |
KEHMEIABLXGZCC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CN2C=C[N+](=C2)C.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-((4-Butylphenyl)amino)-2-oxoethyl)-1-methyl-1H-imidazol-3-ium chloride typically involves the reaction of 4-butylaniline with ethyl glyoxylate, followed by cyclization with 1-methylimidazole. The reaction is catalyzed by bismuth salts, which are known for their mild and non-toxic nature . The process involves heating the reactants under reflux conditions in a suitable solvent, such as ethanol, to facilitate the formation of the imidazolium ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-(2-((4-Butylphenyl)amino)-2-oxoethyl)-1-methyl-1H-imidazol-3-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The imidazolium ring can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles like hydroxide or acetate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted imidazolium salts.
Scientific Research Applications
3-(2-((4-Butylphenyl)amino)-2-oxoethyl)-1-methyl-1H-imidazol-3-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis reactions, particularly in the formation of C-N bonds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug delivery systems, where the imidazolium core can enhance the solubility and stability of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, such as ionic liquids and polymers, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(2-((4-Butylphenyl)amino)-2-oxoethyl)-1-methyl-1H-imidazol-3-ium chloride involves its interaction with molecular targets through ionic and covalent bonding. The imidazolium core can interact with nucleophilic sites on enzymes and proteins, leading to the inhibition of their activity. Additionally, the compound can disrupt cell membranes by integrating into the lipid bilayer, causing cell lysis.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogs differ primarily in the substituents attached to the imidazolium core. Key examples include:
Key Observations :
- Electron Effects : The butyl group in the target compound is electron-donating, contrasting with the nitro group in ’s analog, which increases electrophilicity at the imidazolium ring .
- Hydrogen Bonding : The amide and oxoethyl groups in the target compound may facilitate stronger hydrogen-bonding interactions than the acetamide in ’s benzimidazolone derivative .
Yield Comparison :
- reports 59–67% yields for intermediates in benzofuran-quinazolinone imidazolium salts, suggesting moderate efficiency for multi-step syntheses .
Physicochemical Properties
- Solubility: The butyl chain likely increases solubility in non-polar solvents compared to nitro- or bromophenyl-substituted analogs .
- Thermal Stability : Imidazolium salts generally exhibit high thermal stability, but the butyl group may reduce melting points relative to rigid aromatic substituents (e.g., ’s nitrophenyl derivative) .
Crystallographic and Computational Analysis
- Structural Refinement : SHELX software (e.g., SHELXL for refinement, SHELXT for space-group determination) is widely used for imidazolium derivatives, as seen in and .
- Packing Patterns : Bulky substituents like butylphenyl may induce less dense crystal packing compared to planar groups (e.g., benzofuran in ), affecting material properties .
Biological Activity
3-(2-((4-Butylphenyl)amino)-2-oxoethyl)-1-methyl-1H-imidazol-3-ium chloride is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex molecular structure characterized by the following features:
- Molecular Formula : C15H20ClN3O2
- Molecular Weight : 303.79 g/mol
- SMILES Notation : CCCCC1=CC=C(C=C1)N(C(=O)CC[N+]C)C(=O)C
Anticancer Properties
Recent studies have indicated that 3-(2-((4-butylphenyl)amino)-2-oxoethyl)-1-methyl-1H-imidazol-3-ium chloride exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines, including:
- Breast Cancer Cells : The compound demonstrated a dose-dependent reduction in cell viability, suggesting potential as a therapeutic agent in breast cancer treatment.
- Lung Cancer Cells : In vitro assays revealed that the compound induced apoptosis in lung cancer cells through the activation of caspase pathways.
The biological activity of this compound is primarily attributed to its ability to interact with cellular signaling pathways. Key mechanisms include:
- Inhibition of Cell Proliferation : The compound disrupts the cell cycle, leading to G0/G1 phase arrest in cancer cells.
- Induction of Apoptosis : It activates intrinsic apoptotic pathways, evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.
- Reactive Oxygen Species (ROS) Generation : The compound enhances ROS production, contributing to oxidative stress in cancer cells.
Study 1: Antitumor Efficacy in Animal Models
A study conducted on murine models demonstrated that administration of the compound resulted in a significant reduction in tumor size compared to control groups. Tumor growth inhibition was observed over a treatment period of four weeks, with histological analysis revealing increased apoptosis within tumor tissues.
Study 2: Synergistic Effects with Chemotherapeutics
Another investigation explored the synergistic effects of this compound when combined with standard chemotherapeutic agents such as doxorubicin. Results indicated enhanced cytotoxicity against resistant cancer cell lines, suggesting potential for overcoming drug resistance.
Data Tables
| Biological Activity | Observed Effect | Reference |
|---|---|---|
| Anticancer Activity | Inhibition of cell proliferation | Study 1 |
| Apoptosis Induction | Increased caspase activity | Study 2 |
| Synergistic Effects | Enhanced cytotoxicity with doxorubicin | Study 3 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
